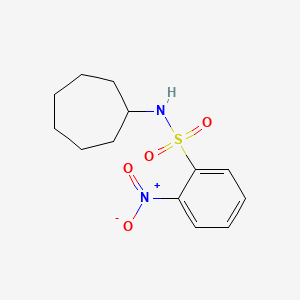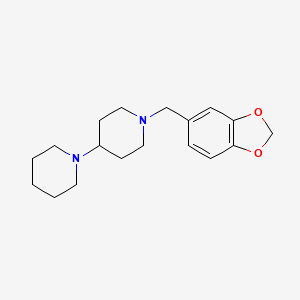![molecular formula C16H14Cl2N2O2 B5644080 3-{1-[(2,4-dichlorophenoxy)acetyl]-3-azetidinyl}pyridine](/img/structure/B5644080.png)
3-{1-[(2,4-dichlorophenoxy)acetyl]-3-azetidinyl}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of derivatives of 3-{1-[(2,4-Dichlorophenoxy)acetyl]-3-azetidinyl}pyridine, such as 3-(2(S)-Azetidinylmethoxy)pyridine (A-85380) and its analogues, involves modifications at various positions of the pyridyl fragment, notably with halogen substituents. These modifications impact the molecule's binding affinity for nAChRs. For instance, Koren et al. (1998) synthesized 10 pyridine-modified analogues of A-85380, with variations in halogen substituents, demonstrating differences in affinity for nAChRs based on substituent position and type (Koren et al., 1998).
Molecular Structure Analysis
The molecular structure of these compounds is crucial in determining their affinity and specificity for nAChRs. The AM1 quantum chemical calculations reveal that bulky substituents at certain positions cause notable changes in the molecular geometry, affecting their interaction with nAChRs. The tight fit superposition of low-energy stable conformers of high-affinity ligands and epibatidine indicates the importance of molecular conformation in receptor binding (Koren et al., 1998).
Chemical Reactions and Properties
The compound's reactivity and interaction with other molecules are critical for its applications. The synthesis processes often involve steps like nucleophilic aromatic substitution and deprotection, as seen in the creation of various radio-labelled derivatives for imaging nAChRs (Zhang et al., 2004).
Physical Properties Analysis
The physical properties of these derivatives, such as solubility, melting point, and stability, are essential for their handling and application in experimental settings. For instance, the radiolabeled derivatives of this compound show specific physical properties suitable for positron emission tomography (PET) imaging (Ding et al., 2000).
Chemical Properties Analysis
Chemical properties such as affinity for receptors, selectivity, and interaction with biological systems are of particular interest. The compound's derivatives demonstrate high affinity for nAChRs and selectivity, which are critical for their potential therapeutic applications and as tools in neuroscience research (Doll et al., 1999).
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(3-pyridin-3-ylazetidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c17-13-3-4-15(14(18)6-13)22-10-16(21)20-8-12(9-20)11-2-1-5-19-7-11/h1-7,12H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSIZHCZSDKPHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5643997.png)
![1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole-2-thiol](/img/structure/B5644000.png)
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-4-piperidinol](/img/structure/B5644017.png)

![8-[2-furyl(oxo)acetyl]-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5644035.png)
![1-(3-fluorophenyl)-N,N-dimethyl-2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethanamine](/img/structure/B5644043.png)
![2-(4-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)pyrazine](/img/structure/B5644048.png)

![3-{[3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5644074.png)
![2-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-7-cyclopentyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5644085.png)
![1-methyl-5-[2-(morpholin-4-ylmethyl)phenyl]-1H-indazole](/img/structure/B5644103.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5644118.png)
![2-[2-(trifluoromethyl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5644119.png)
